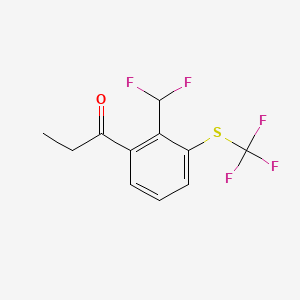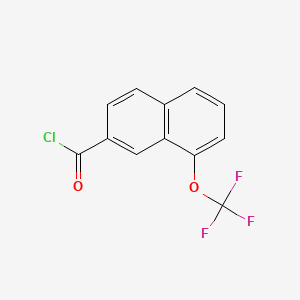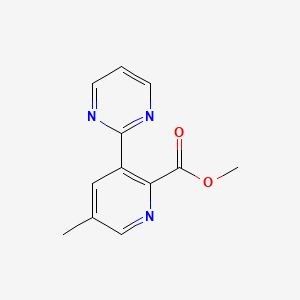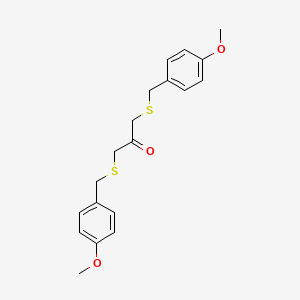![molecular formula C9H12ClNO3 B14058686 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride is an organic compound with the empirical formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . This compound is known for its unique structure, which includes an ammoniooxy group attached to a benzene ring substituted with a methoxycarbonyl group.
Méthodes De Préparation
The synthesis of 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride typically involves the reaction of 4-(methoxycarbonyl)benzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the chloride ion on the benzyl chloride, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.
Substitution: The ammoniooxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride involves its ability to participate in nucleophilic and electrophilic reactions. The ammoniooxy group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and biochemical applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride include:
1-[(Ammoniooxy)methyl]-2-bromobenzene chloride: This compound has a bromine atom instead of a methoxycarbonyl group, leading to different reactivity and applications.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis, these compounds share the methoxycarbonyl group but differ in their overall structure and use.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C9H12ClNO3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
(4-methoxycarbonylphenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C9H12NO3.ClH/c1-12-9(11)8-4-2-7(3-5-8)6-13-10;/h2-5H,6H2,1,10H3;1H/q+1;/p-1 |
Clé InChI |
XARCYBAACZMULA-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CO[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





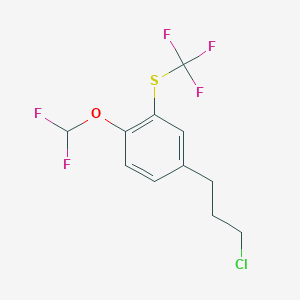
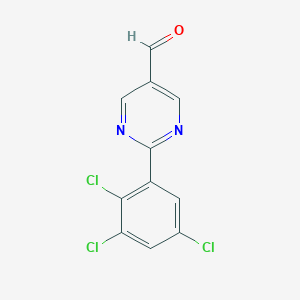
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
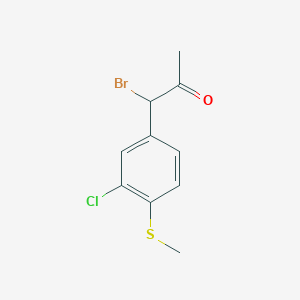
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
